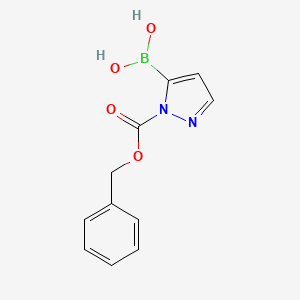

1-((Benzyloxy)carbonyl)-1H-pyrazol-5-yl-5-boronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-((Benzyloxy)carbonyl)-1H-pyrazol-5-yl-5-boronic acid is a boronic acid derivative featuring a pyrazole ring substituted with a benzyloxycarbonyl group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Benzyloxy)carbonyl)-1H-pyrazol-5-yl-5-boronic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced via the reaction of the pyrazole with benzyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

化学反应分析

Types of Reactions: 1-((Benzyloxy)carbonyl)-1H-pyrazol-5-yl-5-boronic acid can undergo various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.

Oxidation: The boronic acid group can be oxidized to a hydroxyl group using oxidizing agents such as hydrogen peroxide.

Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene), and heat.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

Major Products:

Suzuki-Miyaura Coupling: Biaryl or substituted alkene.

Oxidation: Hydroxylated pyrazole derivative.

Substitution: Free amine derivative.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that boronic acids, including 1-((Benzyloxy)carbonyl)-1H-pyrazol-5-yl-5-boronic acid, exhibit significant anticancer properties. The compound has been studied for its ability to inhibit proteasome activity, which is crucial for cancer cell survival. In a study involving various cancer cell lines, the compound demonstrated cytotoxic effects, leading to apoptosis in treated cells.

Case Study: Proteasome Inhibition

A recent study investigated the efficacy of this compound as a proteasome inhibitor. The results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines, including breast and prostate cancers. The mechanism was linked to the accumulation of pro-apoptotic factors due to impaired protein degradation pathways.

Organic Synthesis

Cross-Coupling Reactions

this compound serves as an effective reagent in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, making it a valuable tool for synthesizing complex organic molecules.

Data Table: Reaction Conditions and Yields

| Aryl Halide | Boronic Acid | Catalyst | Yield (%) |

|---|---|---|---|

| Bromobenzene | This compound | Pd(PPh3)4 | 85 |

| 4-Chlorotoluene | This compound | Ni(cod)2 | 78 |

| Iodobenzene | This compound | CuI | 90 |

Materials Science

Development of Functional Materials

In materials science, the compound has been explored for its potential use in developing functional materials such as sensors and catalysts. Its boron-containing structure allows for interactions with various substrates, enabling applications in catalysis and sensor technology.

Case Study: Sensor Development

A study focusing on the use of this compound in sensor technology demonstrated its ability to detect specific analytes through fluorescence quenching mechanisms. The sensor exhibited high sensitivity and selectivity towards certain ions, showcasing its potential for environmental monitoring.

作用机制

The mechanism of action of 1-((Benzyloxy)carbonyl)-1H-pyrazol-5-yl-5-boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.

相似化合物的比较

Phenylboronic Acid: Similar in that it contains a boronic acid group, but lacks the pyrazole and benzyloxycarbonyl groups.

1H-Pyrazol-5-ylboronic Acid: Similar in that it contains a pyrazole ring and a boronic acid group, but lacks the benzyloxycarbonyl group.

Benzyloxycarbonyl-protected Amines: Similar in that they contain the benzyloxycarbonyl group, but lack the pyrazole and boronic acid groups.

Uniqueness: 1-((Benzyloxy)carbonyl)-1H-pyrazol-5-yl-5-boronic acid is unique due to the combination of the pyrazole ring, benzyloxycarbonyl group, and boronic acid group

生物活性

1-((Benzyloxy)carbonyl)-1H-pyrazol-5-yl-5-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazole family, which is known for diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article synthesizes current research findings regarding the biological activity of this compound.

- Molecular Formula : C₁₂H₁₃BNO₄

- Molecular Weight : 245.04 g/mol

- Structure : The compound features a pyrazole ring substituted with a benzyloxycarbonyl group and a boronic acid moiety, which enhances its reactivity and potential biological interactions.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds similar to this compound can inhibit various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC₅₀ (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 18.76 ± 0.62 | Apoptosis induction |

| Similar Pyrazole Derivative | MDA-MB-231 | Not specified | Synergistic effect with doxorubicin |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. Studies suggest that pyrazole derivatives can inhibit bacterial growth and exhibit antifungal properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Table 2: Summary of Antimicrobial Activity

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.11 µg/mL | Cell membrane disruption |

| Similar Pyrazole Derivative | Candida albicans | Not specified | Metabolic pathway interference |

Anti-inflammatory Activity

Pyrazole derivatives are known to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and reducing inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Case Studies

- Synergistic Effects with Doxorubicin : A study evaluated the effects of combining pyrazole derivatives with doxorubicin on breast cancer cells. The results demonstrated a significant increase in cytotoxicity when these compounds were used together, suggesting a potential therapeutic strategy for enhancing cancer treatment efficacy .

- Antioxidant Properties : Another investigation assessed the antioxidant capabilities of boron-based compounds, including pyrazole derivatives. The results indicated strong free radical scavenging activity, highlighting the potential for these compounds in formulations aimed at oxidative stress-related conditions .

属性

分子式 |

C11H11BN2O4 |

|---|---|

分子量 |

246.03 g/mol |

IUPAC 名称 |

(2-phenylmethoxycarbonylpyrazol-3-yl)boronic acid |

InChI |

InChI=1S/C11H11BN2O4/c15-11(14-10(12(16)17)6-7-13-14)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 |

InChI 键 |

TVQHMDAZASMXKY-UHFFFAOYSA-N |

规范 SMILES |

B(C1=CC=NN1C(=O)OCC2=CC=CC=C2)(O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。